

# Impact of food and omeprazole on AZD4144 bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



## AZD4144 Bioavailability: Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential impact of food and the proton pump inhibitor, omeprazole, on the bioavailability of **AZD4144**. The information is curated for researchers and drug development professionals to anticipate and troubleshoot potential issues during their experiments.

### Frequently Asked Questions (FAQs)

Q1: What is the potential impact of food on the bioavailability of AZD4144?

A1: The effect of food on the bioavailability of an orally administered drug can be complex, leading to an increase, decrease, or delay in absorption. For **AZD4144**, a clinical trial (NCT06948006) was conducted to specifically assess the impact of food on its pharmacokinetics, however, the quantitative results of this study are not yet publicly available. [1][2]

Generally, food can influence drug absorption through various mechanisms:

 Delayed Gastric Emptying: Food, particularly high-fat meals, can delay the emptying of the stomach, which can, in turn, delay the time it takes for a drug to reach the small intestine,



where most absorption occurs.

- Changes in Gastrointestinal (GI) pH: Food can temporarily increase the pH of the stomach.
   This can affect the dissolution and stability of pH-sensitive drugs.
- Stimulation of Bile Flow: Fatty foods stimulate the release of bile, which can enhance the
  solubilization and absorption of poorly water-soluble, lipophilic drugs. Preclinical data
  indicates that AZD4144 has a Log D of 2.67, suggesting it is a lipophilic compound that
  could be influenced by this mechanism.[3]
- Direct Interaction: Components of food can directly bind to a drug, preventing its absorption.

Q2: How might omeprazole affect the bioavailability of **AZD4144**?

A2: Omeprazole is a proton pump inhibitor (PPI) that significantly reduces gastric acid secretion, leading to a sustained increase in gastric pH. This alteration in pH can impact the bioavailability of co-administered drugs, particularly those with pH-dependent solubility. A clinical trial (NCT06948006) has investigated the effect of omeprazole on **AZD4144** pharmacokinetics, but the results have not been publicly released.[1][2]

The potential effects of omeprazole on **AZD4144** could be:

- Altered Dissolution: For a drug that is a weak base, a higher gastric pH (as induced by omeprazole) can lead to lower solubility and dissolution in the stomach, potentially reducing the overall absorption. Conversely, for a weakly acidic drug, a higher gastric pH might enhance dissolution. The chemical properties of AZD4144 will determine its behavior in this regard.
- Altered Drug Stability: Some drugs are unstable in a higher pH environment, and an increase in gastric pH could lead to degradation before the drug can be absorbed.

Q3: Where can I find the specific data from the clinical trial on **AZD4144**'s food and omeprazole effects (NCT06948006)?

A3: The clinical trial NCT06948006, titled "An Open-label, Randomised, 2-arm, 3-period, 6-treatment Single-dose, Crossover Study Comparing the Pharmacokinetics of 2 Different Formulations of **AZD4144**, and Effect of Food and Omeprazole on the Pharmacokinetics of



**AZD4144** in Healthy Participants," is listed as completed.[1][2] However, the results are not yet available in public databases or scientific literature. Researchers are advised to monitor clinical trial registries and scientific publications for future updates from the study sponsor, AstraZeneca.[1]

### **Troubleshooting Guide**

Issue: I am observing high variability in my in-vivo experimental results with orally administered **AZD4144**.

Potential Cause & Troubleshooting Steps:

- Inconsistent Feeding Status: The prandial state of the animals can significantly influence drug absorption.
  - Recommendation: Standardize the feeding schedule for all experimental animals. For example, ensure all animals are fasted for a consistent period (e.g., overnight) before dosing. If the drug is to be administered with food, ensure the type and amount of food are consistent across all subjects.
- Variable Gastric pH: The baseline gastric pH can vary between individual animals.
  - Recommendation: While direct measurement of gastric pH can be invasive, consider the
    use of agents that control gastric pH if this is a critical variable for your study. However, be
    aware that these agents themselves can introduce drug-drug interactions.

Issue: My experimental results show lower than expected bioavailability for AZD4144.

Potential Cause & Troubleshooting Steps:

- Negative Food Effect: It is possible that food negatively impacts the absorption of AZD4144.
  - Recommendation: Conduct a pilot study comparing the pharmacokinetics of AZD4144 in fasted versus fed states in your animal model. This will help to determine if a negative food effect is present.
- pH-Dependent Low Solubility: If **AZD4144** is a weak base, its solubility may be significantly reduced in the higher pH of the intestine, leading to poor absorption.



 Recommendation: Review the physicochemical properties of AZD4144. In-vitro dissolution studies at different pH levels (simulating gastric and intestinal fluids) can provide insights into its solubility profile.

#### **Illustrative Data Presentation**

Disclaimer: The following tables present hypothetical data to illustrate how the results of a food and omeprazole interaction study might be summarized. The actual data for **AZD4144** from clinical trial NCT06948006 is not publicly available.

Table 1: Illustrative Pharmacokinetic Parameters of **AZD4144** Under Fed and Fasted Conditions.

| Parameter        | AZD4144 (Fasted) | AZD4144 (Fed -<br>High-Fat Meal) | Geometric Mean<br>Ratio (Fed/Fasted)<br>[90% CI] |
|------------------|------------------|----------------------------------|--------------------------------------------------|
| Cmax (ng/mL)     | 150              | 120                              | 0.80 [0.70 - 0.91]                               |
| AUC0-t (ng*h/mL) | 1200             | 1150                             | 0.96 [0.88 - 1.05]                               |
| Tmax (h)         | 1.5              | 3.0                              | N/A                                              |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration; CI: Confidence Interval.

Table 2: Illustrative Pharmacokinetic Parameters of **AZD4144** with and without Omeprazole Coadministration.



| Parameter        | AZD4144 (Alone) | AZD4144 +<br>Omeprazole | Geometric Mean<br>Ratio<br>(+Omeprazole/Alon<br>e) [90% CI] |
|------------------|-----------------|-------------------------|-------------------------------------------------------------|
| Cmax (ng/mL)     | 150             | 105                     | 0.70 [0.61 - 0.80]                                          |
| AUC0-t (ng*h/mL) | 1200            | 900                     | 0.75 [0.68 - 0.83]                                          |
| Tmax (h)         | 1.5             | 2.0                     | N/A                                                         |

#### **Experimental Protocols**

Protocol: Food Effect Bioavailability Study (Based on typical design)

- Study Design: A randomized, open-label, two-period, two-sequence crossover study.
- Subjects: Healthy adult volunteers.
- Treatment Arms:
  - Treatment A: Single oral dose of AZD4144 administered after an overnight fast of at least 10 hours.
  - Treatment B: Single oral dose of AZD4144 administered shortly after the consumption of a standardized high-fat, high-calorie breakfast.
- Washout Period: A sufficient washout period between treatments to ensure complete elimination of the drug.
- Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
- Bioanalysis: Plasma concentrations of AZD4144 are determined using a validated analytical method (e.g., LC-MS/MS).



 Data Analysis: Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated for each treatment. The geometric mean ratios and 90% confidence intervals for Cmax and AUC are determined to assess the magnitude of the food effect.

Protocol: Drug-Drug Interaction Study with Omeprazole (Based on typical design)

- Study Design: A randomized, open-label, two-period, two-sequence crossover study.
- Subjects: Healthy adult volunteers.
- Treatment Arms:
  - Treatment A: Single oral dose of AZD4144.
  - Treatment B: Pre-treatment with multiple doses of omeprazole (e.g., 40 mg once daily for 5 days) to achieve steady-state inhibition of gastric acid secretion, followed by a single oral dose of AZD4144 co-administered with the final omeprazole dose.
- Washout Period: A sufficient washout period between treatments.
- Pharmacokinetic Sampling and Bioanalysis: As described in the food effect study protocol.
- Data Analysis: Pharmacokinetic parameters are calculated for both treatments, and the geometric mean ratios and 90% confidence intervals are determined to assess the impact of omeprazole on AZD4144 bioavailability.

#### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for a food effect study.





Click to download full resolution via product page

Caption: Mechanism of omeprazole's effect on gastric pH and drug absorption.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tipranks.com [tipranks.com]
- 2. A study to investigate the relative bioavailability of 2 different formulations of AZD4144, the
  effect of food and omeprazole on the pharmacokinetics of AZD4144 in healthy participants
  [astrazenecaclinicaltrials.com]
- 3. Discovery of AZD-4144, a potent, direct and selective NLPR3 inflammasome inhibitor | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Impact of food and omeprazole on AZD4144 bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614689#impact-of-food-and-omeprazole-on-azd4144-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com